1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine
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Overview
Description
1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine is a synthetic phospholipid compound. It is commonly used in the preparation of liposomes and artificial membranes, which are essential tools in biochemical and biophysical research. This compound is known for its ability to form stable bilayers and vesicles, making it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of dodecyl alcohol with glycerophosphocholine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphocholine derivatives.
Reduction: Reduction reactions can convert the phosphocholine group into different functional groups.
Substitution: The compound can undergo substitution reactions where the dodecyl groups are replaced with other alkyl chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphocholine derivatives, which can be further utilized in biochemical research .
Scientific Research Applications
1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used in the study of membrane dynamics and lipid-protein interactions.
Biology: The compound is employed in the preparation of liposomes for drug delivery and gene therapy.
Medicine: It is used in the development of lipid-based drug delivery systems.
Industry: The compound is utilized in the formulation of cosmetics and personal care products
Mechanism of Action
The mechanism of action of 1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine involves its ability to form stable bilayers and vesicles. These structures mimic natural cell membranes, allowing for the study of membrane-associated processes. The compound interacts with various molecular targets, including membrane proteins and lipids, to modulate their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Known for its use in liposome preparation and membrane studies.
1,2-Didodecanoyl-sn-glycero-3-phosphocholine: Used in the study of lipid bilayers and membrane dynamics.
1,2-Di-O-hexadecyl-sn-glycero-3-phosphocholine: Employed in the preparation of artificial membranes and liposomes.
Uniqueness
1,2-Di-0-dodecyl-sn-glycero-3-phosphocholine is unique due to its specific alkyl chain length, which provides optimal stability and functionality in bilayer and vesicle formation. This makes it particularly valuable in applications requiring stable and biologically relevant membrane models .
Properties
Molecular Formula |
C32H68NO6P |
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Molecular Weight |
593.9 g/mol |
IUPAC Name |
2,3-didodecoxypropyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H68NO6P/c1-6-8-10-12-14-16-18-20-22-24-27-36-30-32(31-39-40(34,35)38-29-26-33(3,4)5)37-28-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3 |
InChI Key |
MIOIPSRFEJKMJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCC |
Origin of Product |
United States |
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